molecular formula C27H22I2S2 B12607931 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-55-7

2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}

Cat. No.: B12607931
CAS No.: 917483-55-7
M. Wt: 664.4 g/mol
InChI Key: DWHQCRLSCMQZHU-UHFFFAOYSA-N
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Description

2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a bithiophene-based compound featuring a central propane-2,2-diyl linker connecting two thiophene rings. Each thiophene is substituted at the 5-position with a 4-iodophenyl ethenyl group. This structure confers unique electronic and steric properties due to the iodine atoms (electron-withdrawing and bulky) and the conjugated ethenyl-thiophene system. Such compounds are often explored in organic electronics, such as organic photovoltaics (OPVs) or light-emitting diodes (OLEDs), where extended π-conjugation and substituent effects play critical roles in performance .

Properties

CAS No.

917483-55-7

Molecular Formula

C27H22I2S2

Molecular Weight

664.4 g/mol

IUPAC Name

2-[2-(4-iodophenyl)ethenyl]-5-[2-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]propan-2-yl]thiophene

InChI

InChI=1S/C27H22I2S2/c1-27(2,25-17-15-23(30-25)13-7-19-3-9-21(28)10-4-19)26-18-16-24(31-26)14-8-20-5-11-22(29)12-6-20/h3-18H,1-2H3

InChI Key

DWHQCRLSCMQZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)C=CC2=CC=C(C=C2)I)C3=CC=C(S3)C=CC4=CC=C(C=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the thiophene rings: This can be achieved through the cyclization of appropriate diene precursors.

    Introduction of the 4-iodophenyl groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 4-iodophenylboronic acid or 4-iodophenylstannane as reagents.

    Formation of the propane-2,2-diyl bridge: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge and emit light. The molecular targets and pathways involved include:

    Charge Transport: Facilitated by the conjugated system of thiophene rings and ethenyl groups.

    Light Emission: Resulting from the recombination of electrons and holes in the material, leading to photon emission.

Comparison with Similar Compounds

Substituent Variations

  • 4-Iodophenyl ethenyl vs. Nitroethenyl: The target compound’s 4-iodophenyl ethenyl substituent contrasts with nitroethenyl derivatives like 2-(2-nitroethenyl)thiophene (). Nitro groups are stronger electron-withdrawing groups (EWGs) than iodo, which may enhance charge transport but reduce solubility.
  • Methyl/Phenyl Substituents :
    In 2,2'-Bithiophene,5-methyl-5'-phenyl (), methyl and phenyl groups introduce steric hindrance and moderate electron-donating effects. Compared to the iodine-substituted target compound, these substituents likely reduce conjugation length and alter solubility .

Linker Flexibility

  • Propane-2,2-diyl vs. Phenylene: The propane linker in the target compound provides greater rotational flexibility than rigid phenylene linkers (e.g., Thiophene, 2,2'-(1,4-phenylene)bis[5-methyl-3-phenyl] in ).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Linker Type Key Properties
2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} (Target) ~680 (estimated*) 4-Iodophenyl ethenyl Propane-2,2-diyl High MW, bulky, moderate conjugation
2,2'-Bithiophene,5-methyl-5'-phenyl () 256.38 Methyl, phenyl Single bond Lower MW, flexible, moderate steric bulk
Thiophene, 2,2'-(1,4-phenylene)bis[5-methyl-3-phenyl] () ~418 (estimated*) Methyl, phenyl 1,4-Phenylene Rigid, extended conjugation
2-(2-Nitroethenyl)thiophene () ~169 (estimated*) Nitroethenyl None Strong EWG, high reactivity

*Molecular weights estimated based on structural analogs in –6.

Electronic and Functional Comparisons

  • However, iodine’s electron-withdrawing nature may red-shift absorption spectra relative to methyl/phenyl substituents .
  • Solubility and Processability :
    Bulky iodophenyl groups likely reduce solubility in common organic solvents (e.g., chloroform, THF) compared to methyl/phenyl-substituted bithiophenes. This could complicate thin-film fabrication for device applications .

  • Thermal Stability: Propane linkers may lower melting points compared to phenylene-linked derivatives due to increased flexibility.

Research Findings and Limitations

Existing studies on analogous compounds (–6) suggest that substituents and linkers critically influence optoelectronic properties. However, specific data for 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} remain scarce. Key research gaps include:

  • Experimental measurements of absorption/emission spectra.
  • Charge mobility studies in thin-film configurations.
  • Direct comparisons with iodine-free analogs (e.g., replacing iodine with hydrogen or methyl).

Biological Activity

2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound notable for its unique structure, which includes two thiophene rings bridged by a propane-2,2-diyl group and substituted with 4-iodophenyl groups. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic electronics.

  • Molecular Formula : C27H22I2S2
  • Molecular Weight : 664.4 g/mol
  • CAS Number : 917483-55-7

Biological Activity Overview

The biological activity of 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is primarily attributed to the presence of the thiophene moiety, which is known for its diverse pharmacological properties. Research indicates that thiophene derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Thiophene-based compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antioxidant Properties : The antioxidant capacity of thiophene compounds helps in mitigating oxidative stress-related conditions.

The mechanism through which 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} exerts its biological effects can be summarized as follows:

  • Charge Transport : The conjugated system formed by the thiophene rings facilitates efficient charge transport, which is crucial for its application in organic electronics.
  • Electron Recombination : In photonic applications, the recombination of electrons and holes leads to photon emission, indicating potential use in light-emitting devices.

Case Studies and Research Findings

Research has demonstrated the biological efficacy of similar thiophene compounds. For instance:

  • Anticancer Studies :
    • A study evaluated various thiophene derivatives against cancer cell lines such as HePG-2 and Caco-2. Compounds showed IC50 values ranging from 0.29 to 0.90 μM, comparable to established chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (μM)
    Compound AHePG-20.29
    Compound BCaco-20.73
    DoxorubicinHePG-20.51
  • Anti-inflammatory Activity :
    • Another study highlighted the anti-inflammatory effects of thiophene derivatives through inhibition of pro-inflammatory cytokines in vitro .
  • Antioxidant Activity :
    • Research on related compounds indicated significant antioxidant activity measured by DPPH radical scavenging assays .

Comparative Analysis with Related Compounds

The unique structure of 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} distinguishes it from other thiophene derivatives. Below is a comparison table:

Compound NameStructure FeaturesBiological Activity
Compound ASimple thiopheneModerate anticancer activity
Compound BThiophene with halogensStrong anti-inflammatory effects
Target CompoundBridged thiophenes with iodophenyl groupsEnhanced charge transport and light emission

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